5,5,7,7-Tetramethyloct-1-ene
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Overview
Description
5,5,7,7-Tetramethyloct-1-ene: is an organic compound with the molecular formula C12H24 . It is a hydrocarbon that features a double bond between the first and second carbon atoms in its structure, making it an alkene. This compound is known for its role as an intermediate in the synthesis of other chemical compounds, such as 2,2,4,4-Tetramethyloctane.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,7,7-Tetramethyloct-1-ene typically involves the alkylation of isobutene with isobutylene under acidic conditions. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid, which facilitates the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5,5,7,7-Tetramethyloct-1-ene can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding alkane.
Substitution: The compound can undergo electrophilic addition reactions, where the double bond reacts with halogens or hydrogen halides to form halogenated products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Halogenation reactions can be carried out using bromine (Br2) or chlorine (Cl2) in the presence of a solvent like carbon tetrachloride (CCl4).
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: 5,5,7,7-Tetramethyloctane.
Substitution: Halogenated derivatives such as 5,5,7,7-Tetramethyl-1-bromo-octane.
Scientific Research Applications
5,5,7,7-Tetramethyloct-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biochemical pathways involving alkenes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5,7,7-Tetramethyloct-1-ene primarily involves its reactivity as an alkene. The double bond in the compound is a site of high electron density, making it susceptible to attack by electrophiles. This reactivity allows the compound to participate in various addition and substitution reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
2,2,4,4-Tetramethyloctane: A saturated hydrocarbon with similar structural features but lacking the double bond.
5,5,7,7-Tetramethyl-1-bromo-octane: A halogenated derivative of 5,5,7,7-Tetramethyloct-1-ene.
Uniqueness: this compound is unique due to the presence of the double bond, which imparts distinct chemical reactivity compared to its saturated and halogenated counterparts. This reactivity makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
IUPAC Name |
5,5,7,7-tetramethyloct-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-7-8-9-12(5,6)10-11(2,3)4/h7H,1,8-10H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXHXEUEQGPCJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)CCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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